N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a morpholine and pyridazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed via cyclization reactions.
Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions where a halogenated pyridazine intermediate reacts with morpholine.
Coupling with the phenyl ring: The phenyl ring can be introduced through cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or pyridazine rings.
Reduction: Reduction reactions could target the carbonyl groups in the pyridazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for compounds like N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: shares similarities with other pyridazine and morpholine-containing compounds.
Pyridazine derivatives: Known for their diverse biological activities.
Morpholine derivatives: Often used in medicinal chemistry for their pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential synergistic effects they may have on its biological activity.
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-19(14-26-20(28)5-2-8-21-26)22-16-4-1-3-15(13-16)17-6-7-18(24-23-17)25-9-11-29-12-10-25/h1-8,13H,9-12,14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBAKTSAFDTLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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